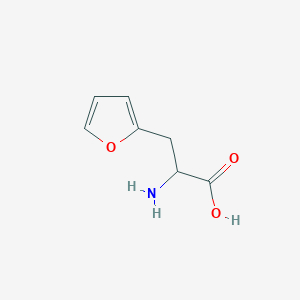

2-Amino-3-(furan-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Non Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids (NPAAs), also referred to as unnatural amino acids (UAAs), are amino acids that are not among the 20 standard protein-forming amino acids encoded by the universal genetic code. nih.govquora.com Their importance in chemical biology and drug discovery is profound, primarily because they offer a vast expansion of the chemical diversity available for designing novel bioactive molecules. nbinno.com

The incorporation of NPAAs into peptide chains is a key strategy for overcoming the limitations of traditional peptide-based therapeutics, such as poor stability against enzymatic degradation. nbinno.comnbinno.com By replacing natural amino acids with NPAAs, researchers can create peptides with enhanced resistance to proteases, leading to a longer half-life and improved pharmacokinetic profiles. nbinno.com This increased stability is a critical factor in the development of effective peptide drugs. nih.gov

Furthermore, NPAAs serve as versatile tools for modulating the physicochemical properties of molecules to improve target selectivity and bioactivity. scispace.com Their unique side chains and structural constraints can introduce novel functionalities, allowing for the creation of peptidomimetics with improved potency, better oral absorption, and more precise interactions with biological targets like enzymes and receptors. sigmaaldrich.com This precise control over molecular structure is instrumental in designing highly targeted therapies with potentially fewer side effects. nbinno.com The utility of these synthetic amino acids is not limited to peptides; they are also crucial building blocks in the synthesis of small-molecule drugs, contributing to advancements in areas such as cancer therapy and antiviral agents. scispace.com

Beyond therapeutics, NPAAs function as molecular probes to investigate protein structure and function, intermediates in metabolic pathways, and even as signaling molecules. sigmaaldrich.comcultivatorphytolab.com This functional versatility makes them invaluable assets in protein engineering, targeted drug delivery, and the broader field of biomedical research. nbinno.com

Structural Distinctiveness of 2 Amino 3 Furan 2 Yl Propanoic Acid: an Alanine Derivative with Furan Heterocycle

2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid distinguished by its unique molecular architecture. nih.gov It is structurally analogous to the proteinogenic amino acid alanine (B10760859), but with a key modification: one of the hydrogen atoms on the terminal methyl group of alanine is substituted with a furan-2-yl group. medchemexpress.com This substitution introduces a five-membered aromatic heterocycle containing an oxygen atom into the amino acid side chain.

The core structure consists of a propanoic acid backbone with an amino group at the alpha-carbon (carbon-2) and the furan (B31954) ring attached at the beta-carbon (carbon-3). nih.gov The presence of the furan ring, an electron-rich aromatic system, imparts specific chemical properties to the molecule that differ significantly from the simple alkyl side chain of alanine. ijabbr.com This heterocyclic moiety can participate in various chemical interactions and serves as a versatile scaffold for further chemical modifications. ijabbr.comnbinno.com

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | 3-(2-Furyl)-DL-alanine, DL-2-Furylalanine nih.gov |

| Molecular Formula | C₇H₉NO₃ nih.gov |

| Molecular Weight | 155.15 g/mol nih.gov |

| CAS Number | 4066-39-1 nih.gov |

This data is compiled from PubChem. nih.gov

The combination of the chiral amino acid core with the planar, aromatic furan ring makes this compound a valuable chiral building block for synthesizing more complex molecules. sigmaaldrich.com Its structure offers a unique blend of properties that are actively being explored in various research domains.

Overview of Research Trajectories for Furan Substituted Alanine Derivatives

Chemical Synthesis Approaches

The chemical synthesis of this compound can be broadly categorized into methods that produce a racemic mixture of the compound and those that are designed to yield specific enantiomers through asymmetric synthesis.

Racemic Synthesis Strategies

Racemic synthesis provides a mixture of both stereoisomers of this compound. These methods are often foundational and can be coupled with subsequent resolution techniques if a single enantiomer is desired.

A notable method for the synthesis of racemic this compound involves the use of a rhodanine-based precursor. This approach centers on the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid. The reaction is carried out using zinc dust and formic acid, with a catalytic amount of iron dust present. nih.gov This reductive process effectively cleaves the hydroxyimino group, leading to the formation of the racemic amino acid. After recrystallization, this method can yield the final product in approximately 77% yield. A key advantage of this particular synthetic route is its avoidance of potentially hazardous halomethylfuran intermediates.

| Reactants | Catalysts/Reagents | Product | Yield |

| 3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid | Zinc dust, Formic acid, Iron | Racemic this compound | 77% |

Table 1: Summary of the Rhodanine Method for Racemic this compound Synthesis.

A more general and widely applicable approach to synthesizing 3-furan-2-ylalanine and its derivatives begins with furan-2-aldehyde (also known as furfural). mdpi.comresearchgate.netnih.gov One common strategy is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride (B1165640). researchgate.netnih.gov This reaction proceeds through the formation of an azlactone (an oxazol-5(4H)-one intermediate). Subsequent hydrolysis of this intermediate yields the α,β-unsaturated α-amino acid, which can then be reduced to the target racemic 3-furan-2-ylalanine.

Another synthetic pathway starting from furan-2-carbaldehydes involves condensation with malonic acid. This reaction produces 3-(furan-2-yl)propenoic acids, which can serve as precursors for further transformations to introduce the amino group and achieve the final this compound structure. mdpi.com

| Starting Material | Key Reagents/Intermediates | Final Product Type |

| Furan-2-aldehyde | Hippuric acid, Acetic anhydride (forms an azlactone) | Racemic this compound |

| Furan-2-carbaldehyde | Malonic acid (forms 3-(furan-2-yl)propenoic acid) | Racemic this compound |

Table 2: General Synthetic Routes from Furan-2-aldehyde.

Asymmetric Synthesis of Enantiopure this compound

For applications where stereochemistry is crucial, asymmetric synthesis methods are employed to produce enantiomerically pure forms of this compound.

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures. This method utilizes the stereoselectivity of enzymes to act on only one enantiomer of a racemic substrate, allowing for the separation of the two.

A well-established method for the kinetic resolution of racemic this compound involves the use of the enzyme Acylase I. In this process, the racemic amino acid is first converted to its N-acetylated derivative. Acylase I then selectively catalyzes the hydrolysis of the N-acetyl group from the (S)-enantiomer, leaving the N-acetylated (R)-enantiomer intact. This enzymatic step allows for the separation of the free (S)-amino acid from the unreacted N-acetyl-(R)-amino acid. This biocatalytic approach can achieve an enantiomeric excess (ee) of greater than 95% for the (R)-isomer. Acylase I is a hydrolase that acts on carbon-nitrogen bonds in linear amides. wikipedia.org

| Substrate | Enzyme | Reaction | Products | Enantiomeric Excess (ee) |

| N-acetyl-racemic-2-amino-3-(furan-2-yl)propanoic acid | Acylase I | Selective hydrolysis of the N-acetyl group from the (S)-enantiomer | (S)-2-Amino-3-(furan-2-yl)propanoic acid and N-acetyl-(R)-2-amino-3-(furan-2-yl)propanoic acid | >95% for the (R)-isomer |

Table 3: Acylase I Mediated Kinetic Resolution.

Enzyme-Mediated Kinetic Resolution Processes

Baker's Yeast Catalyzed Ester Hydrolysis of Double-Protected Amino Acids

Biocatalytic kinetic resolution represents an effective strategy for the synthesis of enantiomerically pure amino acids. One such method involves the enantiomer-selective hydrolysis of esters derived from double-protected amino acids, catalyzed by enzymes present in Baker's yeast (Saccharomyces cerevisiae).

This methodology has been successfully applied to furan-containing amino acids, specifically for the kinetic resolution of racemic 2-amino-3-(5-aryl-furan-2-yl)propanoic acids. researchgate.net In this process, the racemic amino acid is first protected at both the amino and carboxyl groups. A common protection scheme involves N-acetylation and esterification (e.g., methyl or ethyl ester). The resulting double-protected substrate is then exposed to Baker's yeast. The lipases and esterases within the yeast selectively hydrolyze one of the ester enantiomers back to the carboxylic acid, leaving the other enantiomer as an unreacted ester.

The key to this resolution is the enzyme's stereopreference, which allows for the separation of the two enantiomers based on their different chemical forms (acid vs. ester) after the reaction. For example, if the yeast enzymes preferentially hydrolyze the (S)-ester, the reaction mixture at ~50% conversion will contain the (S)-N-acetyl amino acid and the unreacted (R)-N-acetyl amino acid ester. These can then be separated, and the protecting groups removed to yield the enantiopure (S)- and (R)-amino acids. This method is valued for its operational simplicity and use of a readily available, inexpensive biocatalyst.

Phenylalanine Ammonia-Lyase (PAL) Catalyzed Stereoselective Transformations

Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) is a non-oxidative enzyme that catalyzes the reversible elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamic acid. wikipedia.org Its utility has been extended to non-natural amino acids, including furan derivatives, making it a powerful tool for asymmetric synthesis. researchgate.net PAL can be employed in two primary modes for producing enantiopure this compound.

Kinetic Resolution of Racemic Amino Acids: When a racemic mixture of this compound is used as a substrate, PAL selectively catalyzes the deamination of the L-enantiomer to form 3-(furan-2-yl)acrylic acid and ammonia. The D-enantiomer is not recognized by the enzyme and remains unreacted. By stopping the reaction at approximately 50% conversion, the D-enantiomer of the amino acid can be isolated with high enantiomeric purity. researchgate.net

Asymmetric Addition of Ammonia: The reverse reaction, the hydroamination of an α,β-unsaturated acid, is synthetically more attractive as it can theoretically achieve a 100% yield of the desired L-enantiomer. In this approach, 3-(furan-2-yl)acrylic acid is subjected to PAL in the presence of a high concentration of ammonia (e.g., 6 M ammonia). researchgate.net The enzyme catalyzes the stereospecific addition of ammonia across the double bond to produce L-2-Amino-3-(furan-2-yl)propanoic acid exclusively. researchgate.net This method is highly enantioselective and atom-economical. nih.gov

The substrate tolerance of Phenylalanine Ammonia-Lyase can vary significantly depending on its source organism. PALs from parsley (Petroselinum crispum, PcPAL), various yeasts (e.g., Rhodotorula glutinis, RgPAL), and some bacteria have been extensively studied. researchgate.netnih.gov While the natural substrate is L-phenylalanine, many PALs exhibit broad substrate specificity and can accept a range of analogues with modifications to the aromatic ring.

Research has shown that novel furanylalanines, such as 2-amino-3-(5-phenylfuran-2-yl)propionic acids, are effective substrates for recombinant PAL from parsley (PcPAL). researchgate.net The enzyme's active site can accommodate the furan ring in place of the phenyl ring of its native substrate. Mechanistic studies confirm that the reaction proceeds via the enzyme's 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group, which facilitates the non-oxidative deamination. researchgate.netnih.gov The broad applicability of PALs is a result of the active site's ability to tolerate substitutions on the aryl ring, although the catalytic efficiency may differ from that for the natural substrate. For instance, PALs have been shown to convert various pyridyl- and thiophenyl-alanines, demonstrating their versatility. researchgate.net The ability to accept heterocyclic substrates like this compound makes PAL a valuable biocatalyst for producing chiral heterocyclic amino acids.

| Enzyme Source | Substrate | Transformation | Key Findings |

| Petroselinum crispum (Parsley) | 2-amino-3-(5-phenylfuran-2-yl)propionic acid | Kinetic Resolution / Ammonia Addition | The enzyme successfully converts the substrate, allowing for the isolation of the D-enantiomer from a racemic mix and the synthesis of the L-enantiomer from the corresponding acrylate (B77674). researchgate.net |

| Rhodotorula glutinis (Yeast) | Phenylalanine Analogues | Deamination | RgPAL is known for its catalytic role and is widely studied. Its expression is highly inducible by phenylalanine. nih.gov |

| Anabaena variabilis | Phenylalanine Analogues | Ammonia Addition | AvPAL is another well-characterized PAL used as a biocatalyst for synthesizing L-arylalanines. researchgate.net |

A significant challenge in the industrial application of PAL, particularly for the reverse ammonia addition reaction, is its limited operational stability under the required conditions of high ammonia concentration and pH. nih.govrsc.org To overcome this, researchers have focused on enzyme immobilization, which can enhance stability, facilitate catalyst recovery, and enable continuous process operations. frontiersin.org

PAL from Petroselinum crispum (PcPAL) has been successfully immobilized on various supports, including single-walled carbon nanotubes (SWCNTs) and glyoxyl-agarose supports. nih.govresearchgate.net Site-specific covalent immobilization, for instance via engineered surface cysteine residues, allows for controlled orientation of the enzyme on the support, which can improve catalytic activity and stability. nih.govrsc.org

Organocatalytic Strategies for Kinetic Resolution

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for creating chiral molecules. For amino acids, organocatalytic kinetic resolution can provide access to enantiomerically enriched compounds.

While direct application to this compound is not extensively documented, related strategies show significant promise. For example, recent advances have demonstrated the peptide-catalyzed kinetic resolution of β-branched aldehydes. In these studies, α-methylproline-based peptide catalysts were used to achieve high enantiomeric excess (95% ee) for the (R)-enantiomer at 50% conversion. The stereochemical fidelity of this method suggests it could be adapted for the kinetic resolution of amino acids or their derivatives.

Another relevant approach is the kinetic resolution of protected α-amino acid derivatives using chiral O-nucleophilic acyl transfer catalysts. This strategy typically involves the enantioselective acylation of a racemic mixture of N-protected amino acid esters. The catalyst, often a chiral amine or phosphine, selectively catalyzes the acylation of one enantiomer, allowing it to be separated from the unreacted enantiomer. The success of these methods with various amino acid derivatives suggests their potential applicability to substrates like this compound, provided a suitable catalyst and reaction conditions are identified.

Novel Chiral Auxiliary or Ligand-Assisted Asymmetric Syntheses

Chiral auxiliaries and ligands are foundational tools in asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high stereocontrol.

One of the most robust methods for asymmetric amino acid synthesis involves the alkylation of chiral glycine (B1666218) enolate equivalents. In this approach, a chiral auxiliary, such as an Evans oxazolidinone, is attached to glycine to form a chiral substrate. This substrate is then deprotonated to form a diastereomerically pure enolate, which subsequently reacts with an electrophile. For the synthesis of this compound, the electrophile would be a 2-(halomethyl)furan, such as 2-(bromomethyl)furan (B1335360). The chiral auxiliary sterically directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. After the alkylation step, the auxiliary is cleaved to yield the desired amino acid with high enantiomeric purity.

A complementary strategy is ligand-assisted asymmetric synthesis, particularly using chiral Ni(II) complexes of glycine Schiff bases. nih.govehu.es In this methodology, a Schiff base is formed between glycine and a chiral ligand (often derived from proline), which then coordinates to a Ni(II) center. nih.govmdpi.com This complex creates a rigid, planar structure where one face of the glycine α-carbon is sterically shielded by the chiral ligand. beilstein-journals.org Alkylation of this complex with 2-(bromomethyl)furan occurs with high diastereoselectivity. beilstein-journals.org The final product is released from the complex by acidic hydrolysis, and the chiral ligand can often be recovered and reused, making the process efficient and scalable. mdpi.com This method has proven effective for the gram-scale synthesis of a wide variety of non-canonical amino acids. mdpi.combeilstein-journals.org

| Method | Principle | Example Reagents | Stereocontrol |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Evans Oxazolidinones, 2-(Bromomethyl)furan | Steric hindrance from the auxiliary controls the approach of the electrophile. |

| Chiral Ligand-Assisted Synthesis | Use of a chiral ligand coordinated to a metal center to create a chiral environment. | Ni(II) complex of a Schiff base derived from glycine and a chiral proline-based ligand. | The chiral ligand blocks one face of the planar complex, directing alkylation to the opposite face. beilstein-journals.org |

Comparative Analysis of Asymmetric Synthesis Methodologies

The choice of synthetic methodology for producing enantiopure this compound depends on factors such as desired enantiomer (D or L), scalability, cost, and available resources. Each approach offers distinct advantages and disadvantages.

Biocatalytic methods , such as those using Baker's yeast or Phenylalanine Ammonia-Lyase (PAL), are lauded for their exceptional enantioselectivity (often >99% ee) and mild, environmentally friendly reaction conditions. PAL-catalyzed ammonia addition is particularly efficient as it is an asymmetric synthesis rather than a resolution, with a theoretical yield of 100%. However, the operational stability of enzymes like PAL can be low, especially under the harsh conditions (high ammonia concentration) required for the synthetic direction, often necessitating costly immobilization strategies for industrial-scale production. rsc.org Kinetic resolutions, whether with PAL or Baker's yeast, are inherently limited to a maximum theoretical yield of 50% for a single enantiomer.

Organocatalytic kinetic resolution is a promising but less developed strategy for this specific target. While it avoids the use of metals and can offer high selectivity, identifying a suitable catalyst with high efficiency and selectivity for this particular amino acid derivative may require significant screening and development.

Chiral auxiliary and ligand-assisted methods are workhorses of traditional organic synthesis and offer high reliability and predictability. ankara.edu.tr The Ni(II)-Schiff base method, in particular, is well-established for a wide range of amino acids, is scalable, and allows for the recovery of the chiral ligand, which can be cost-effective. mdpi.com These methods generally provide high diastereoselectivity and yield enantiomerically pure products after purification. However, they involve multi-step processes (attachment and removal of the auxiliary/ligand) and often use stoichiometric amounts of the chiral directing group, metals, and strong bases, which can generate more waste compared to catalytic methods.

| Methodology | Advantages | Disadvantages | Typical Stereoselectivity |

| Baker's Yeast Hydrolysis | Inexpensive, readily available biocatalyst; mild conditions. | Kinetic resolution (max 50% yield); separation of product and unreacted substrate required. | Moderate to High ee. |

| PAL-Catalyzed Resolution | Very high enantioselectivity; mild conditions. | Kinetic resolution (max 50% yield); enzyme can be costly. | >99% ee for the unreacted D-enantiomer. |

| PAL-Catalyzed Ammonia Addition | Asymmetric synthesis (max 100% yield); 100% atom economy. | Unfavorable equilibrium; requires high ammonia concentration; enzyme stability can be low. frontiersin.org | >99% ee for the L-enantiomer. |

| Organocatalytic Resolution | Metal-free; potentially high selectivity. | Method not yet well-established for this specific substrate; may require catalyst screening. | Potentially high (e.g., 95% ee reported for related aldehydes). |

| Chiral Auxiliary/Ligand Synthesis | High reliability and predictability; scalable; applicable to a wide range of substrates. | Multi-step process; use of stoichiometric reagents and metals; waste generation. | High de (>90%) and ee (>98%) often achievable. beilstein-journals.org |

Biocatalytic and Fermentative Production Routes for this compound

The pursuit of sustainable and efficient methods for the synthesis of non-canonical amino acids such as this compound, also known as 3-Furan-2-ylalanine, has led to the exploration of biocatalytic and fermentative strategies. These approaches offer the potential for high stereoselectivity, milder reaction conditions, and the use of renewable feedstocks, presenting attractive alternatives to traditional chemical synthesis.

Microbial Fermentation for 3-Furan-2-ylalanine Synthesis

Microbial fermentation for the de novo production of specific non-canonical amino acids from simple carbon sources is a highly sought-after goal in biotechnology. This approach leverages the metabolic machinery of microorganisms, which can be engineered to channel metabolic flux towards the synthesis of a desired product. While the direct fermentative production of 3-Furan-2-ylalanine from a simple carbon source like glucose has not been extensively reported in publicly available scientific literature, the principles of metabolic engineering established for other amino acids provide a roadmap for its potential development.

The biosynthesis of non-canonical amino acids often involves the extension or modification of existing metabolic pathways for proteinogenic amino acids. For instance, the fermentative production of L-phenylalanine in Escherichia coli has been significantly enhanced through strategies such as:

Increasing precursor availability: Engineering central carbon metabolism to enhance the supply of key precursors.

Deregulation of feedback inhibition: Modifying key enzymes to be resistant to feedback inhibition by the final product.

Elimination of competing pathways: Deleting genes responsible for the synthesis of byproducts to direct more carbon flux towards the desired amino acid.

Although a specific fermentation process for 3-Furan-2-ylalanine is not detailed, the natural occurrence of the structurally related 3-(3-furyl)-alanine in non-ribosomal peptides produced by microorganisms suggests that biosynthetic pathways for furan-containing amino acids exist in nature. The elucidation of these native pathways could provide the genetic tools necessary for engineering a robust microbial cell factory for the fermentative production of 3-Furan-2-ylalanine. Future research in this area would likely focus on identifying the genes responsible for furan ring formation and its subsequent incorporation into an amino acid backbone, followed by their expression in a suitable microbial host like E. coli or Saccharomyces cerevisiae.

Enzymatic Derivatization and Transformation Pathways

Enzymatic and whole-cell biocatalytic methods provide a more immediate and often highly selective route for the synthesis of this compound and related furan-containing amino acids from furan-based precursors. These methods utilize isolated enzymes or whole microbial cells containing specific enzymes to perform desired chemical transformations.

One promising approach involves the use of transaminases for the asymmetric amination of keto-acid precursors. While specific studies on the transamination of 3-(furan-2-yl)pyruvic acid to 3-Furan-2-ylalanine are not widely documented, the utility of transaminases in producing other furan-containing amines has been demonstrated. For example, a transaminase from Shimia marina (SMTA) has been successfully employed in a whole-cell E. coli system for the amination of various biobased furfuraldehydes. This system has been used to synthesize valuable compounds like 2,5-bis(aminomethyl)furan (B21128) (BAMF) and 5-(aminomethyl)furan-2-carboxylic acid from 5-hydroxymethylfurfural.

Another significant enzymatic strategy is the use of aldolases for the stereoselective formation of carbon-carbon bonds. A chemo-enzymatic process has been developed for the synthesis of chiral β-(2-furyl)serine from biomass-derived furfural. This process utilizes an immobilized E. coli whole-cell biocatalyst harboring an L-threonine aldolase, which catalyzes the aldol (B89426) addition of glycine to furfural. This reaction proceeds with high yield and stereoselectivity, showcasing the potential of aldolases in constructing complex furan-containing amino acids.

Furthermore, microbial oxidation of furan derivatives can be a key step in providing the necessary precursors for amino acid synthesis. Whole cells of Nocardia corallina have been shown to effectively oxidize 2-furfuryl alcohol and 2-furanaldehyde to 2-furoic acid. This biotransformation is a critical step in converting readily available furan compounds into intermediates that can be further functionalized into amino acids.

| Precursor | Biocatalyst | Product | Yield | Key Findings |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural | Recombinant E. coli expressing transaminase from Shimia marina (SMTA) | 2,5-bis(aminomethyl)furan (BAMF) | 85% | Demonstrates the applicability of whole-cell biocatalysis for the amination of furan aldehydes. |

| Furfural | Immobilized E. coli expressing L-threonine aldolase | β-(2-furyl)serine | 73.6% | Highlights a chemo-enzymatic route for the synthesis of a chiral furan-containing β-hydroxy-α-amino acid. |

| 2-Furfuryl alcohol | Whole cells of Nocardia corallina B-276 | 2-Furoic acid | up to 98% | Showcases an efficient microbial oxidation to produce a key precursor for further derivatization. |

| 2-Furanaldehyde | Whole cells of Nocardia corallina B-276 | 2-Furoic acid | 88% | Provides an alternative substrate for the biocatalytic production of 2-furoic acid. |

These examples underscore the significant potential of enzymatic and whole-cell biocatalytic routes for the synthesis of this compound and its derivatives. The continued discovery of novel enzymes and the optimization of reaction conditions and biocatalyst stability are key areas of ongoing research that will further enhance the viability of these sustainable synthetic methodologies.

Strategic Modifications of the Furan Moiety

The synthesis of analogs with substitutions on the furan ring, such as the introduction of a phenyl group at the 5-position, has been a subject of scientific investigation. These modifications can significantly influence the molecule's interaction with biological targets. A notable example is the synthesis of 2-Amino-3-(5-phenylfuran-2-yl)propionic acids, which has been achieved through various synthetic strategies.

One approach involves a multi-step synthesis commencing with the Suzuki coupling of 5-bromofuran-2-carbaldehyde and an appropriate arylboronic acid. This reaction, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base like potassium carbonate, yields the corresponding 5-arylfuran-2-carbaldehyde. Subsequent steps can then be employed to introduce the amino acid functionality, leading to the desired 2-Amino-3-(5-aryl-furan-2-yl)propanoic acid derivatives. medchemexpress.com

| Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 5-bromofuran-2-carbaldehyde | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 85°C | 5-arylfuran-2-carbaldehyde | Suzuki Coupling |

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a widely used strategy in drug design. nih.gov The furan ring in this compound can be replaced by other five- or six-membered heterocyclic rings, such as thiophene (B33073), indole (B1671886), and pyridine (B92270), to generate novel amino acid analogs with potentially improved biological profiles. nih.govijabbr.com

Thiophene is a common bioisostere of furan, and the synthesis of 2-Amino-3-(thiophen-2-yl)propanoic acid has been well-documented. rsc.org Various synthetic routes are available, often starting from thiophene-2-carbaldehyde (B41791). One common method involves the condensation of the aldehyde with a protected glycine equivalent, followed by reduction and deprotection to yield the final amino acid. The structural similarity between furan and thiophene allows for the exploration of subtle differences in biological activity arising from the replacement of the oxygen heteroatom with sulfur. researchgate.net

The replacement of the furan ring with an indole system leads to the formation of tryptophan analogs. The synthesis of (2R)-2-Amino-3-(1H-indol-3-yl)propanoic acid (L-tryptophan) and its derivatives is a cornerstone of amino acid chemistry. nih.govresearchgate.net Synthetic strategies often involve the alkylation of a protected glycine enolate with a suitable indole-containing electrophile or the Fischer indole synthesis from a protected amino acid precursor. These derivatives are of significant interest due to the crucial role of tryptophan in various biological processes.

The incorporation of a pyridine ring in place of the furan moiety introduces a basic nitrogen atom, which can significantly alter the compound's polarity and potential for hydrogen bonding. A typical synthesis of 2-Amino-3-(pyridin-3-yl)propanoic acid involves a multi-step sequence starting from pyridine-3-carboxaldehyde. evitachem.com This includes a condensation reaction with glycine to form a Schiff base, which is then reduced, commonly with sodium borohydride, to yield the amino acid. evitachem.com The final product can be isolated as its salt, for instance, by treatment with hydrochloric acid. evitachem.com

| Bioisosteric Replacement | Example Compound | General Synthetic Strategy |

|---|---|---|

| Thiophene | 2-Amino-3-(thiophen-2-yl)propanoic Acid | Condensation of thiophene-2-carbaldehyde with a glycine equivalent, followed by reduction and deprotection. |

| Indole | (2R)-2-Amino-3-(1H-indol-3-yl)propanoic Acid | Alkylation of a protected glycine enolate with an indole-containing electrophile or Fischer indole synthesis. |

| Pyridine | (2R)-2-Amino-3-(pyridin-3-yl)propanoic Acid | Condensation of pyridine-3-carboxaldehyde with glycine to form a Schiff base, followed by reduction. evitachem.com |

Bioisosteric Replacements of the Furan Ring

Incorporation of Functional Groups for Advanced Applications

The introduction of specific functional groups onto the this compound scaffold can impart novel biological activities and lead to the development of compounds with advanced therapeutic applications. Research has demonstrated that such modifications can result in derivatives with potent and selective pharmacological profiles.

A notable example is the synthesis of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives, which have been identified as potent agonists at the glycine binding site of the NMDA receptor. nih.gov These compounds were designed by modifying the N-acyl aromatic part of a known NMDA receptor agonist, replacing a pyrrole (B145914) ring with a furan ring and introducing substituted phenyl rings. nih.gov This work highlights how functionalization of the amino acid can lead to subtype-selective NMDA receptor modulators, which are valuable tools for studying neurological disorders. nih.gov

Furthermore, the derivatization of the furan ring itself has been shown to yield compounds with significant biological activity. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported to exhibit antimicrobial activity against various pathogens. mdpi.com These findings underscore the potential of incorporating diverse functional groups to develop new therapeutic agents based on the this compound core structure. The furan nucleus is a versatile scaffold in medicinal chemistry, with derivatives showing a broad range of biological activities including antibacterial, antifungal, antiviral, and anti-inflammatory properties. ijabbr.comijabbr.comutripoli.edu.ly

| Functional Group/Modification | Resulting Derivative Class | Advanced Application/Biological Activity | Reference |

|---|---|---|---|

| Carboxamido linkage with substituted furans | (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs | Potent and selective NMDA receptor glycine site agonists | nih.gov |

| Aryl substitution on the propanoic acid chain | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial activity | mdpi.com |

N-Formylation and Other Amino Group Functionalizations

The functionalization of the α-amino group is a fundamental step in modifying amino acids. N-formylation, the attachment of a formyl group (-CHO) to the nitrogen atom, serves as a protective measure or as a precursor for further synthetic steps. A traditional and effective method for the N-formylation of 3-(heteroaryl)alanines, including this compound, has been documented. nih.gov This reaction involves treating the amino acid with a mixture of formic acid and acetic anhydride, which yields the corresponding N-formyl derivative. nih.gov This transformation provides a stable product, 2-(formylamino)-3-(furan-2-yl)propanoic acid, in high yields. nih.gov

| Reaction | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| N-Formylation | Formic acid, Acetic anhydride | 2-(Formylamino)-3-(furan-2-yl)propanoic acid | 51-95% | nih.gov |

Synthesis of Thioether Analogues for Click Chemistry Applications

Thioether-containing amino acid analogues are of significant interest in peptide and medicinal chemistry. Replacing disulfide bonds with stable thioether linkages can enhance the biological stability of peptides. nih.gov Furthermore, the synthesis of analogues bearing terminal alkenes or thiols allows for their use in "click chemistry," particularly the thiol-ene reaction, which is a highly efficient and specific method for bioconjugation and material functionalization. researchgate.netresearchgate.net

Preparation of Protected Derivatives for Peptide Chemistry (e.g., Fmoc, Boc)

In solid-phase peptide synthesis (SPPS), the α-amino group of an amino acid must be temporarily protected to prevent self-polymerization and ensure the controlled, sequential addition of amino acids to the growing peptide chain. nih.govpeptide.com The two most widely used Nα-protecting groups in modern peptide chemistry are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. nih.gov

The use of this compound as a non-canonical residue in synthetic peptides necessitates the preparation of its Fmoc- and Boc-protected derivatives. These derivatives are synthesized using standard protocols applicable to most amino acids. The Fmoc group is typically introduced by reacting the amino acid with reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. nih.gov The Boc group is commonly installed using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. nih.gov These reactions provide the crucial building blocks for incorporating the furan-containing side chain into peptides via either Fmoc- or Boc-based SPPS strategies.

| Protecting Group | Abbreviation | Common Reagent(s) | General Deprotection Condition | Reference |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Basic (e.g., Piperidine) | nih.govpeptide.com |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2O | Acidic (e.g., TFA, HCl) | peptide.comnih.gov |

Synthesis of Azo-Schiff Base Ligands Incorporating this compound Scaffolds

Azo-Schiff base compounds are a class of ligands known for their ability to form stable complexes with a wide range of metal ions. chemmethod.comchemmethod.com These ligands are characterized by the presence of both an azo (-N=N-) group and a Schiff base (imine or -C=N-) group. The synthesis of such ligands using amino acids as a scaffold allows for the introduction of chirality and additional coordination sites (e.g., the carboxylate group).

The synthesis of a Schiff base ligand from this compound can be achieved through the condensation of its primary amino group with an aldehyde or a ketone, typically under reflux in a solvent like ethanol. researchgate.net To create an Azo-Schiff base, the chosen aldehyde or ketone would need to contain a pre-formed azo dye moiety. For instance, reacting this compound with an azo-substituted salicylaldehyde (B1680747) would result in a tridentate ligand capable of coordinating to a metal ion through the imine nitrogen, the phenolic oxygen, and the carboxylate oxygen. While the general principles of forming amino acid-based Azo-Schiff base ligands are well-established, specific examples starting from this compound are not prominently featured in the surveyed literature. chemmethod.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 2-Amino-3-(furan-2-yl)propanoic acid molecule. Both ¹H-NMR and ¹³C-NMR are employed to map the carbon-hydrogen framework.

In a typical ¹H-NMR spectrum, the protons of the furan (B31954) ring would exhibit characteristic chemical shifts, generally in the aromatic region. The protons at positions 3, 4, and 5 of the furan ring would appear as distinct signals, with their coupling patterns providing information about their connectivity. The protons of the propanoic acid backbone, specifically the alpha-hydrogen (α-H) and the two beta-hydrogens (β-H₂), would also have unique chemical shifts. The α-H, being adjacent to both the amino and carboxylic acid groups, would likely appear as a multiplet. The β-hydrogens, adjacent to the furan ring, would also present as a multiplet, with coupling to the α-H.

The ¹³C-NMR spectrum provides complementary information by detecting the carbon atoms in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the alpha-carbon, the beta-carbon, and the four unique carbons of the furan ring. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon of the carboxylic acid would appear significantly downfield.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound

| Atom | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 180 |

| Alpha-Carbon (α-CH) | 3.5 - 4.5 | 50 - 60 |

| Beta-Carbon (β-CH₂) | 2.8 - 3.5 | 30 - 40 |

| Furan C2 | - | 145 - 155 |

| Furan C3 | 6.0 - 6.5 | 105 - 115 |

| Furan C4 | 6.0 - 6.5 | 105 - 115 |

| Furan C5 | 7.0 - 7.5 | 140 - 150 |

| Amino (NH₂) | 5.0 - 8.0 | - |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular formula of the compound is C₇H₉NO₃, which corresponds to a molecular weight of approximately 155.15 g/mol . glpbio.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at an m/z (mass-to-charge ratio) value corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (as COOH or CO₂), the loss of the amino group (as NH₂ or NH₃), and cleavage of the side chain. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the β-carbon and the furan ring, leading to a furfuryl cation or a related fragment. The principal fragment ions for amino acids are often [M + H - H₂O - CO]⁺, [M + H - H₂O]⁺, and [M + H - NH₃]⁺. nih.gov

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description | Approximate m/z |

| [M+H]⁺ | Protonated molecular ion | 156 |

| [M-COOH]⁺ | Loss of the carboxylic acid group | 110 |

| [M-NH₂]⁺ | Loss of the amino group | 139 |

| [C₅H₅O]⁺ | Furfuryl cation | 81 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

Key characteristic absorption bands would include a broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1750 cm⁻¹. The N-H stretching vibrations of the primary amine group would be visible in the 3200-3500 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for both the aliphatic and furan ring portions of the molecule would be present, as well as C-O and C-N stretching bands. The characteristic vibrations of the furan ring itself would also be observable.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 |

| Amine | N-H Stretch | 3200 - 3500 |

| Furan Ring | C-H Stretch | ~3100 |

| Furan Ring | C=C Stretch | 1500 - 1600 |

| Furan Ring | C-O Stretch | 1000 - 1300 |

| Alkane | C-H Stretch | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The furan ring in this compound contains a conjugated π-electron system, which is expected to absorb UV radiation.

The UV-Vis spectrum would likely show one or more absorption maxima (λ_max) in the ultraviolet region. The position and intensity of these absorptions are characteristic of the furan chromophore. The electronic transitions are typically π → π* transitions within the conjugated system of the furan ring. The exact wavelength of maximum absorbance can be influenced by the solvent used for the analysis.

Elemental Analysis (C.H.N) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. This analysis provides experimental verification of the compound's empirical and molecular formula.

Based on the molecular formula C₇H₉NO₃, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the compound.

Table 4: Elemental Composition of this compound (C₇H₉NO₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 54.19 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 5.86 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.03 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 30.92 |

| Total | 155.17 | 100.00 |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, possessing a stereocenter at the alpha-carbon, it can exist as two enantiomers (R and S forms). Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers.

The separation is based on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. Various types of CSPs can be employed, such as those based on cyclodextrins, macrocyclic antibiotics, or Pirkle-type phases. The choice of mobile phase composition is also critical for achieving optimal separation. This technique is crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample, which is vital in many applications, especially in pharmaceuticals. For a related compound, 3-amino-3-(furan-2-yl) propanoic acid, separation has been achieved using a CHIRALPAK ZWIX(-) column with a mobile phase of methanol/acetonitrile containing triethylamine (B128534) and acetic acid. nih.gov

Table 5: Illustrative Chiral HPLC Method Parameters for Amino Acid Enantiomers

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK®, CHIROBIOTIC®) |

| Mobile Phase | Mixture of organic solvents (e.g., methanol, acetonitrile, ethanol) with additives (e.g., acids, bases) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 210 nm or 254 nm) or Mass Spectrometry |

| Column Temperature | Controlled, often ambient or slightly elevated |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of furan-containing compounds. Studies on related molecules, such as 3-(furan-2-yl)propenoic acid derivatives, provide a model for understanding the reactivity of the furan (B31954) ring system.

DFT calculations have been used to analyze the electrophilic properties of protonated intermediates derived from 3-(furan-2-yl)propenoic acids in the presence of superacids. mdpi.com These studies calculate various electronic and orbital characteristics, including charge distribution, HOMO/LUMO energies, and the global electrophilicity index (ω), to predict the reactivity of these species. mdpi.com For instance, in the hydroarylation of 3-(furan-2-yl)propenoic acid, calculations showed that O,C-diprotonated forms are the key reactive electrophilic intermediates. mdpi.comresearchgate.net

The reactivity at specific atoms can be predicted by analyzing their contribution to the Lowest Unoccupied Molecular Orbital (LUMO). In the case of dications generated from 3-(furan-2-yl)propenoic acid derivatives, it was found that the reactive carbon center (C³) bears only a small positive charge. However, this carbon atom provides a significant contribution to the LUMO (around 27–30%), indicating that its high reactivity is governed by orbital factors rather than purely electronic (charge-based) ones. mdpi.com These findings highlight how quantum chemical calculations can reveal subtle aspects of molecular reactivity.

Table 1: Calculated Electrophilic Properties of a Reactive Intermediate (Dication Bg) Derived from a Furan-2-yl Precursor

This table is based on data for a related reactive intermediate and illustrates the type of information gained from quantum chemical calculations. mdpi.com

| Parameter | Value |

| Global Electrophilicity Index (ω) | 5.3 eV |

| Charge on Reactive Center (C³) | +0.02 e |

| Contribution of C³ to LUMO | ~30% |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are crucial computational techniques for predicting and analyzing how a ligand, such as a derivative of 2-Amino-3-(furan-2-yl)propanoic acid, interacts with a biological target, typically a protein receptor.

These methods have been applied to derivatives like (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid, which act as agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Induced-fit docking studies of these analogs revealed that the core α-amino acid portion maintains key interactions within the binding site, similar to the natural co-agonists glycine and D-serine. The simulations showed that the amide spacer forms hydrogen bonds within a narrow tunnel of the receptor's GluN1 subunit, while the substituted furan ring interacts with other residues, contributing to the compound's binding affinity. nih.gov

MD simulations further explore the stability of these interactions over time. For example, simulations of related triazole-based bioisosteres of furan-containing compounds in the NMDA receptor glycine site helped to understand their binding modes and how they can effectively mimic the interactions of the original amide structure. frontiersin.org Such studies are essential for the rational design of new therapeutic agents with specific activities at receptor subtypes. frontiersin.org In silico docking has also been used more broadly for other furan derivatives to predict their potential as antibacterial agents by assessing their binding to specific bacterial enzymes like enoyl reductase. ijper.org

Reaction Mechanism Studies through Computational Chemistry (e.g., DFT Studies)

Computational chemistry, especially DFT, is a powerful tool for mapping out the plausible mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction pathways.

For example, the mechanism for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation has been investigated using DFT. mdpi.comresearchgate.net The calculations supported a mechanism involving superelectrophilic activation, where the reaction proceeds through O,C-diprotonated intermediates of the starting 3-(furan-2-yl)propenoic acid. mdpi.comresearchgate.net This computational work was crucial in identifying the specific cationic intermediates responsible for the reaction's progression. mdpi.com

In other studies involving reactions of related heterocyclic systems, quantum-chemical calculations have been used to determine the rate-limiting step of a reaction by identifying the transition state with the highest activation energy. nih.gov These mechanistic investigations provide a detailed, step-by-step understanding of how chemical transformations occur, which is invaluable for optimizing reaction conditions and developing new synthetic methods. nih.govresearchgate.net

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a chiral molecule like this compound, which exists as (R) and (S) enantiomers, understanding its preferred conformations is critical as this can influence its biological activity and interaction with chiral environments like protein binding sites.

While specific computational studies detailing the full conformational landscape or stereochemical prediction for this compound are not extensively detailed in the searched literature, these analyses are a standard part of modern computational chemistry. Such studies typically involve systematically rotating the molecule's single bonds (e.g., the Cα-Cβ bond and the Cβ-C(furan) bond) and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, identifying the low-energy, stable conformations that the molecule is most likely to adopt.

These predictions are vital for understanding how the molecule will present its functional groups (amino, carboxyl, and furan) for interaction with other molecules, such as a receptor. The stereochemistry (the fixed 3D arrangement of atoms) is a defining feature, and computational methods can help predict the properties of each enantiomer, aiding in the design of stereoselective syntheses and the interpretation of biological data.

Biological Roles and Mechanistic Studies of 2 Amino 3 Furan 2 Yl Propanoic Acid

Incorporation into Non-Ribosomal Peptide Synthetase (NRPS) Products

2-Amino-3-(furan-2-yl)propanoic acid is a key building block in the assembly of complex natural products synthesized by non-ribosomal peptide synthetases (NRPSs). These large enzymatic complexes are responsible for the production of a wide array of bioactive peptides, independent of the ribosomal machinery.

Biosynthesis of Cyclopeptides (e.g., Rhizonin A and B)

A prime example of the incorporation of furylalanine into NRPS products is the biosynthesis of the hepatotoxic cyclopeptides, Rhizonin A and B. nih.gov Initially believed to be mycotoxins produced by the fungus Rhizopus microsporus, it is now established that these toxins are in fact synthesized by bacterial endosymbionts, Mycetohabitans endofungorum (formerly classified as Burkholderia), residing within the fungus. nih.govresearchgate.net

The biosynthesis of rhizonins is orchestrated by a dedicated gene cluster within the endosymbiotic bacterium. researchgate.net This cluster encodes the necessary NRPS machinery that sequentially incorporates the constituent amino acids, including the crucial furylalanine residues, to assemble the final cyclic peptide structure.

| Cyclopeptide | Producing Organism | Key Structural Feature |

| Rhizonin A | Mycetohabitans endofungorum | Contains 3-furylalanine residues |

| Rhizonin B | Mycetohabitans endofungorum | Contains 3-furylalanine residues |

Role of Furylalanine Residues in Cyclopeptide Activity

In the related family of cyclopeptides known as endolides, the substitution of a single L-furylalanine residue with L-leucine leads to a shift in receptor binding selectivity. This demonstrates that the furylalanine residue can act as a key pharmacophore, directly influencing the interaction of the cyclopeptide with its biological target. researchgate.net While the precise molecular interactions for rhizonins are still under investigation, the furan (B31954) ring likely contributes to the specific conformation of the peptide, facilitating its binding to and disruption of its target, leading to the observed hepatotoxicity.

Biochemical Pathways and Metabolic Integration

The formation of this compound involves a specialized enzymatic pathway that transforms common aromatic amino acids into this unusual building block.

Enzymatic Formation of Furylalanine (e.g., Dioxygenase RhzB)

The key enzymatic step in the biosynthesis of furylalanine is catalyzed by the dioxygenase RhzB. researchgate.net Through genome sequencing and gene inactivation studies of the rhizonin biosynthetic gene cluster, RhzB has been identified as both necessary and sufficient for the formation of the furan ring. researchgate.net This enzyme is a novel type of heme-dependent aromatic oxygenase. researchgate.net The discovery of RhzB and its function has provided significant insight into the previously elusive biosynthesis of furylalanine.

Precursor Relationships in Biosynthesis (e.g., from Tyrosine and L-DOPA)

Isotope labeling experiments have definitively identified the precursors for the biosynthesis of furylalanine. The aromatic amino acid L-tyrosine and its hydroxylated derivative, L-3,4-dihydroxyphenylalanine (L-DOPA), serve as the initial substrates for this pathway. researchgate.net The dioxygenase RhzB acts upon these precursors to catalyze the complex oxidative cleavage and rearrangement of the aromatic ring, ultimately leading to the formation of the furan heterocycle of furylalanine.

| Enzyme | Function | Precursors | Product |

| RhzB (Dioxygenase) | Formation of the furan ring | L-Tyrosine, L-DOPA | This compound |

Molecular Interactions with Biological Targets

The hepatotoxicity of rhizonin A and B underscores the potent biological activity conferred by the incorporation of furylalanine. While the precise molecular targets of these cyclopeptides are not yet fully elucidated, their toxic effects are well-documented. Administration of rhizonin A to laboratory animals results in severe liver damage, characterized by lesions and necrosis of hepatocytes.

The furylalanine residues are thought to be integral to the molecular interactions that lead to this toxicity. The furan ring may participate in hydrophobic or other non-covalent interactions with a specific biological receptor or enzyme, leading to the disruption of critical cellular processes within the liver. The structure-activity relationship observed in related cyclopeptides, where the presence of furylalanine dictates target selectivity, strongly suggests a direct role for this residue in binding to the ultimate molecular target of rhizonin A. researchgate.net Further research is required to identify the specific proteins or cellular pathways that are directly targeted by these furylalanine-containing cyclopeptides to fully understand their mechanism of action.

Modulation of Neurotransmitter Synthesis and Receptor Activity (e.g., Glutamate (B1630785) Receptors)

Direct studies on the effect of this compound on neurotransmitter synthesis are not extensively documented in publicly available research. However, the structural similarities of furan-containing amino acids to endogenous neuromodulators suggest a potential for interaction with neurotransmitter systems.

A notable area of investigation for furan-containing compounds is their activity at glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory. Research on derivatives of a closely related compound, (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid, has demonstrated potent agonist activity at the glycine (B1666218) binding site of the NMDA receptor. nih.govnih.govacs.org These derivatives exhibit varying potencies and efficacies among different NMDA receptor subtypes (GluN1/2A-D), indicating that the furan scaffold can be a key structural element for modulating NMDA receptor function. nih.govnih.govacs.org

Specifically, certain analogues of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent partial agonists at the GluN1/2C subtype, with nanomolar potency and significant functional selectivity. nih.govacs.orgacs.org For instance, compound 8p in one study was a potent partial agonist at GluN1/2C with an EC50 of 0.074 μM and an agonist efficacy of 28% relative to glycine, while showing virtually no activity at other subtypes. nih.govnih.govacs.org This highlights the potential for furan-containing molecules to selectively modulate specific NMDA receptor populations, offering a pathway for the development of novel therapeutic agents for neurological and psychiatric disorders. nih.govacs.org While these findings are for a different molecule, they suggest that this compound could potentially interact with glutamate receptors, though further research is required to confirm this.

| Compound | GluN1/2A (EC50, µM) | GluN1/2B (EC50, µM) | GluN1/2C (EC50, µM) | GluN1/2D (EC50, µM) | Relative Efficacy (vs. Glycine) |

|---|---|---|---|---|---|

| Analog 8d | 0.13 | NR | 0.040 | NR | Partial Agonist |

| Analog 8h | Potent | NR | Potent | Potent | Agonist |

| Analog 8p | NR | NR | 0.074 | NR | Partial Agonist (28%) |

| Analog 8q | Potent | NR | Potent | Potent | Agonist |

NR: No Response. Data presented is a summary of findings on related compounds and not directly on this compound.

Interactions with Enzymes and Metabolic Regulators

The furan ring within this compound is a substrate for metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govglobethesis.com The metabolism of furan-containing compounds often involves the oxidation of the furan ring, which can lead to the formation of reactive metabolites. nih.gov

Studies on furan metabolism have shown that CYP enzymes, with CYP2E1 being a primary catalyst, can oxidize the furan ring to produce a highly reactive α,β-unsaturated dialdehyde (B1249045) called cis-2-butene-1,4-dial (BDA). nih.govresearchgate.netacs.org This reactive intermediate can then form covalent adducts with cellular nucleophiles, including amino acid residues in proteins (such as cysteine and lysine) and glutathione. nih.govacs.org This process of metabolic activation and subsequent adduction can alter the function of enzymes and other proteins, potentially leading to cellular toxicity. nih.govglobethesis.com

The formation of BDA from furan has been demonstrated in human liver microsomes, and the activity of CYP2E1 is correlated with the extent of this metabolic conversion. nih.gov The interaction of BDA with cellular components can lead to a variety of downstream metabolic products, indicating that the biotransformation of the furan moiety is a complex process. acs.org Therefore, it is plausible that this compound could undergo similar metabolic activation, leading to interactions with a range of enzymes and metabolic regulators.

| Metabolic Step | Enzymes Involved | Reactive Intermediate | Potential Cellular Targets |

|---|---|---|---|

| Furan Ring Oxidation | Cytochrome P450 (e.g., CYP2E1) nih.gov | cis-2-butene-1,4-dial (BDA) researchgate.net | Protein amino acid residues (Cysteine, Lysine), Glutathione nih.govacs.org |

| Adduct Formation | Not applicable | BDA-protein/GSH adducts | Altered enzyme and protein function nih.gov |

Subcellular Localization and Transport Mechanisms

There is a lack of specific research on the subcellular localization and transport mechanisms of this compound. As a non-proteinogenic amino acid, it is not incorporated into proteins via the standard genetic code. Its transport into and within cells would likely depend on various amino acid transport systems.

In general, the transport of amino acids across cellular membranes is mediated by a variety of carrier proteins, which can be categorized into systems based on their substrate specificity and ion dependence. physiology.org These transporters facilitate the movement of amino acids across the plasma membrane and the membranes of subcellular organelles. The transport can occur through facilitated diffusion, driven by the concentration gradient, or active transport, which requires energy to move amino acids against their concentration gradient. libretexts.orgnih.gov

Given its structure as an amino acid, this compound may be a substrate for one or more of these transport systems. However, without specific studies, its affinity for different transporters and its resulting subcellular distribution remain unknown. The mechanisms for the transport of non-proteinogenic amino acids can be complex and are an area of ongoing research.

Applications in Advanced Chemical Research and Development

Peptide Chemistry and Peptidomimetics

The incorporation of 2-Amino-3-(furan-2-yl)propanoic acid into peptide structures is a key strategy in peptide chemistry and the design of peptidomimetics. The furan (B31954) moiety introduces distinct conformational constraints and potential for specific interactions, making it a valuable tool for modulating the biological activity and stability of peptides.

The synthesis of peptides containing this compound is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols. peptide.comkennesaw.edu The most common approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. In this method, the N-terminus of the amino acid is protected by the base-labile Fmoc group, while the carboxylic acid and any reactive side chains are protected by acid-labile groups like tert-butyl.

The general steps for incorporating this compound into a peptide sequence via SPPS are as follows:

Resin Swelling: The solid support, typically a Rink Amide resin for C-terminal amide peptides, is swelled in a suitable solvent like N,N-dimethylformamide (DMF). kennesaw.edu

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF. kennesaw.edu

Coupling: The Fmoc-protected this compound is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond with the deprotected N-terminus of the growing peptide chain.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). kennesaw.edu

The furan ring of this compound is stable under the standard conditions of Fmoc-based SPPS, allowing for its efficient incorporation into peptide chains.

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics.

The furan ring can act as a bioisosteric replacement for naturally occurring aromatic amino acid residues like phenylalanine or tyrosine. Its distinct electronic and steric properties can lead to altered binding affinities and selectivities for enzyme active sites. For instance, furan-containing peptide-based inhibitors have been designed to target enzymes like protein arginine deiminase IV (PAD4), a therapeutic target for rheumatoid arthritis. nih.gov In these inhibitors, the furan ring can be considered a "warhead" that interacts with key amino acid residues within the enzyme's active site. nih.gov Molecular docking studies have shown that these peptide-based inhibitors can enter the binding site and interact with essential amino acids involved in the catalytic activity of the enzyme. nih.gov

The design principles for such peptide mimetics often involve:

Structure-Based Design: Utilizing the known three-dimensional structure of the target enzyme to design a peptide mimetic that fits snugly into the active site.

Conformational Constraint: The rigid furan ring can help to lock the peptide backbone into a specific conformation that is favorable for binding to the enzyme.

Introducing Novel Interactions: The oxygen atom in the furan ring can participate in hydrogen bonding or other polar interactions with the enzyme that are not possible with a phenyl ring.

Medicinal Chemistry and Drug Discovery Building Blocks

This compound is a valuable building block in medicinal chemistry, providing a scaffold for the synthesis of a wide range of biologically active compounds.

Ionotropic glutamate (B1630785) receptors are crucial for excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in various neurological disorders. nih.gov Kainate receptors are a subtype of iGluRs, and developing selective ligands for these receptors is a significant goal in neuropharmacology.

Derivatives of this compound have been explored as potential ligands for iGluRs. Structure-activity relationship (SAR) studies have shown that modifications to the furan ring and the amino acid backbone can significantly influence binding affinity and selectivity for different iGluR subtypes, including kainate receptors. For example, the furan-based analogue of certain compounds has demonstrated a distinct pharmacological profile with varying affinities at GluA2, GluK1, GluK2, and GluK3 receptors. unisi.it This highlights the importance of the furan moiety in modulating the interaction with the ligand-binding domain of these receptors.

While the furan moiety is a common structural motif in many biologically active natural products and synthetic drugs, including some with anticancer properties, the specific use of this compound as a direct synthetic intermediate in the total synthesis of alkaloid anticancer drugs is not extensively documented in the reviewed scientific literature. Furan-containing compounds have been utilized in the synthesis of various anticancer agents, but a direct lineage from this specific amino acid to a known anticancer alkaloid is not clearly established.

Derivatives of this compound have shown promising antimicrobial activity against a range of pathogenic microorganisms. A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, synthesized from furan-containing precursors, demonstrated significant inhibitory effects against the yeast-like fungus Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus. mdpi.com

The antimicrobial activity of these compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Microorganism | Compound Type | MIC (μg/mL) |

|---|---|---|

| Candida albicans | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 64 |

| Escherichia coli | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 64 - 128 |

| Staphylococcus aureus | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 128 |

The results indicate that these furan-containing compounds are effective at inhibiting the growth of both fungal and bacterial pathogens, making them interesting leads for the development of new antimicrobial agents. mdpi.com

Biocatalysis and Enzyme Engineering

The field of biocatalysis leverages enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. Noncanonical amino acids like this compound are of significant interest in this area, both as substrates for enzymatic reactions and as tools to investigate enzyme function.

This compound and its derivatives can serve as substrates for certain classes of enzymes, notably ammonia-lyases. Research has shown that phenylalanine ammonia-lyase (PAL), an enzyme that typically catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, exhibits broad substrate specificity. A study demonstrated that 2-amino-3-(5-phenylfuran-2-yl)propionic acids, which are structurally related to the target compound, are novel substrates for recombinant PAL from parsley. researchgate.net The enzyme facilitates the elimination of ammonia (B1221849) from the L-enantiomer of the amino acid to form the corresponding 5-phenylfuran-2-ylacrylic acid. researchgate.net

Crucially, this reaction is reversible. The reverse reaction, the addition of ammonia to the acrylate (B77674) derivative, can be catalyzed by PAL in the presence of high concentrations of ammonia, leading to the stereoselective synthesis of the L-amino acid. researchgate.net This highlights the potential of using this compound in biocatalytic processes for the synthesis of both the amino acid itself and its corresponding α,β-unsaturated carboxylic acid, which can be a valuable chemical intermediate. The biocatalytic behavior of a related thiophene-containing amino acid in ammonia elimination and addition reactions further supports the utility of heteroaromatic amino acids in such transformations.

The ability of enzymes to accept unnatural substrates is a key aspect of understanding their catalytic mechanisms and substrate specificity. The use of this compound and its analogues as substrates for enzymes like PAL provides direct insight into the steric and electronic requirements of the enzyme's active site. researchgate.net The acceptance of a furan-containing amino acid by PAL, an enzyme that naturally processes a phenyl-containing substrate, demonstrates the active site's tolerance for different aromatic systems. researchgate.net

By introducing noncanonical amino acids with unique physical and chemical properties into enzyme active sites, researchers can probe structure-function relationships. While not directly incorporating the furan amino acid into the enzyme itself, using it as a substrate helps to map the boundaries of the enzyme's catalytic capability. This knowledge is crucial for enzyme engineering efforts, where the goal is to alter or improve an enzyme's function for specific industrial or synthetic applications. The interaction of such compounds with enzymes can be used to understand binding modes and transition state stabilization, providing valuable data for the rational design of new biocatalysts.

Genetic Code Expansion Technologies

Genetic code expansion is a powerful technology that allows for the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins in living organisms. mdpi.com This is achieved by creating an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that recognizes a repurposed codon (often the amber stop codon, UAG) and inserts the desired ncAA during protein translation. frontiersin.org

(2S)-2-Amino-3-(furan-2-yl)propanoic acid, also referred to as Fury-A, has been successfully incorporated into proteins using genetic code expansion technology. nih.gov This has been achieved in various host organisms, including E. coli, yeast, and mammalian cells. nih.gov The key to its incorporation is the use of an evolved pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina barkeri (MbPylRS), which has been engineered to specifically recognize this compound and charge it onto its cognate tRNA. nih.gov This orthogonal system operates independently of the host's endogenous translational machinery, enabling the precise placement of the furan-containing amino acid at any desired position within a target protein's sequence by mutating the corresponding codon to a UAG stop codon. nih.gov

| Noncanonical Amino Acid | Abbreviation | Orthogonal System | Expression Host(s) | Reference |

|---|---|---|---|---|

| (2S)-2-amino-3-(furan-2-yl)propanoic acid | Fury-A | Evolved MbPylRS | E. coli, Yeast, Mammalian cells | nih.gov |

The study of membrane proteins, which are crucial for cellular communication and transport, is notoriously challenging due to their hydrophobic nature and complex folding requirements. Genetic code expansion offers a unique advantage in this area by allowing the introduction of minimally perturbing probes with novel functionalities directly into the protein sequence. nih.gov The incorporation of this compound into membrane proteins can serve several purposes. The furan ring can act as a unique spectroscopic or structural probe. Its distinct chemical properties, compared to natural amino acids, can be exploited in techniques like NMR spectroscopy or X-ray crystallography to gain insights into protein structure and dynamics within the lipid bilayer. nih.gov This technology provides a powerful tool for elucidating the mechanisms of action of membrane proteins, such as ion channels and receptors, by enabling detailed structure-function analyses that are often not possible with conventional methods. nih.gov

Applications in Advanced Materials Science